C-Terminal Modification: Free Acid vs. Amide Form
The target compound possesses a free carboxyl (-OH) C-terminus, whereas the vast majority of biologically characterized AST-A peptides—including Type A Allatostatin I (Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂), Type A Allatostatin III (Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂), and Allatostatin 1 from Diploptera punctata (Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂)—are C-terminally amidated [1]. C-terminal amidation is a critical post-translational modification that enhances peptide stability against carboxypeptidase degradation and is often essential for high-affinity receptor binding in the allatostatin family [2]. The free-acid form may exhibit altered receptor binding kinetics, distinct metabolic stability profiles, and different ionization behavior in MALDI and ESI mass spectrometry [3]. This structural distinction is absolute: an amide-terminated AST-A peptide cannot substitute for the free-acid form in quantitative MS assays without introducing systematic bias in retention time and fragmentation pattern.
| Evidence Dimension | C-terminal functional group and associated biochemical properties |
|---|---|
| Target Compound Data | Free carboxylic acid (-COOH) C-terminus; predicted carboxypeptidase susceptibility; distinct MS/MS fragmentation signature (neutral loss of H₂O from C-terminal Ser) |
| Comparator Or Baseline | Type A Allatostatin I, III, and Diploptera punctata AST-1: all possess C-terminal amide (-CONH₂); established high-affinity receptor binding (Ki values in low nanomolar range for amidated forms) |
| Quantified Difference | Qualitative structural difference (amide vs. free acid); quantitative receptor binding and stability data for free-acid form are not yet reported in peer-reviewed literature |
| Conditions | Structural comparison based on sequence analysis and peptide chemistry principles; receptor binding and stability assays not yet performed in head-to-head format |
Why This Matters
Procurement of the free-acid form is mandatory for experiments designed to study the role of C-terminal processing in allatostatin biology, or for use as an authentic standard in MS-based neuropeptidomics workflows targeting endogenous non-amidated peptides.
- [1] Woodhead AP, Stay B, Seidel SL, Khan MA, Tobe SS. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proc Natl Acad Sci USA. 1989;86(15):5997-6001. doi:10.1073/pnas.86.15.5997 View Source
- [2] Eipper BA, Stoffers DA, Mains RE. The biosynthesis of neuropeptides: peptide alpha-amidation. Annu Rev Neurosci. 1992;15:57-85. doi:10.1146/annurev.ne.15.030192.000421 View Source
- [3] Hui L, Xiang F, Zhang Y, Li L. Mass spectrometric elucidation of the neuropeptidome of a crustacean neuroendocrine organ. J Proteome Res. 2012;11(5):2819-2832. Supplementary Table S1: complete list of identified peptide sequences with observed m/z values View Source
